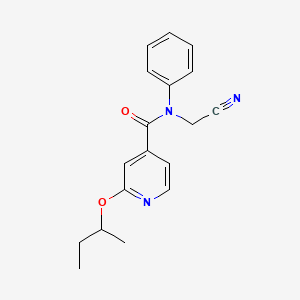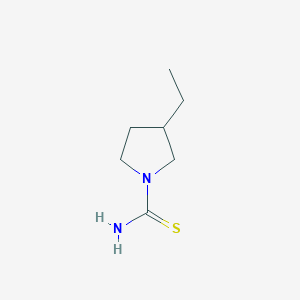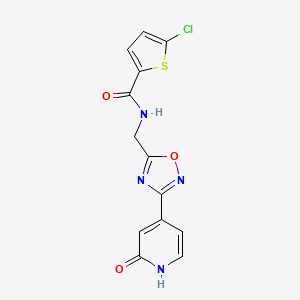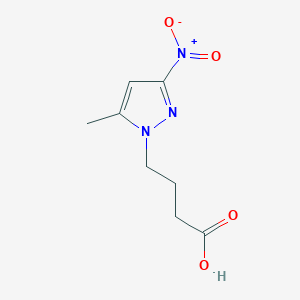
N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide, commonly known as OXA-23, is a β-lactamase enzyme that is responsible for antibiotic resistance in bacteria. It is a type of carbapenemase enzyme that can hydrolyze carbapenem antibiotics, rendering them ineffective against bacterial infections. OXA-23 is a major concern for healthcare professionals as it poses a significant threat to the treatment of bacterial infections.
Scientific Research Applications
Novel Synthetic Approaches
Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : A novel synthetic approach leveraging acid-catalyzed rearrangement has been developed to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which are useful for both anthranilic acid derivatives and oxalamides synthesis. This method is highlighted for its simplicity and high yield, offering a new avenue for creating these compounds (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions : Copper-catalyzed Goldberg amidation has been shown to effectively couple (hetero)aryl chlorides with aromatic and aliphatic primary amides, including the synthesis of oxalamides. This process is significant for its versatility and efficiency in forming a wide variety of functionalized compounds (De et al., 2017).
Biological Activity Evaluations
Evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides : Research into N-phenyl-(2-aminothiazol-4-yl)acetamides has shown promising biological activity, including agonistic activity against human β3-adrenergic receptors. This suggests potential applications in treating obesity and type 2 diabetes, indicating the compound's significant therapeutic potential (Maruyama et al., 2012).
Anticonvulsant Activity of Diphenyl Ethers : A series of N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides has been synthesized and evaluated for antiproliferative and anticonvulsant activities. These studies reveal compounds with potential as therapeutic agents against certain types of cancer and seizures, showcasing the diverse biological activities of oxalamide derivatives (Khade et al., 2019).
properties
IUPAC Name |
N-(3-acetamidophenyl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-9(8-21-3)15-13(19)14(20)17-12-6-4-5-11(7-12)16-10(2)18/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEFIXUSNJAJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-acetamidophenyl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2731743.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)
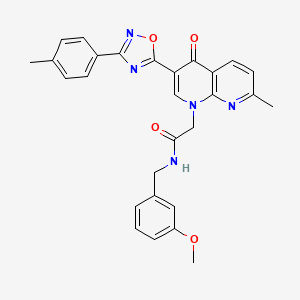
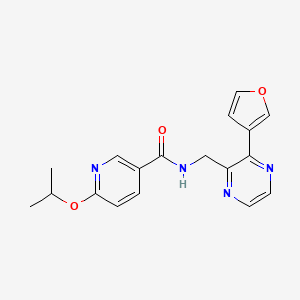
![N-(4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2731747.png)
![2-Methoxyethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2731749.png)
![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)
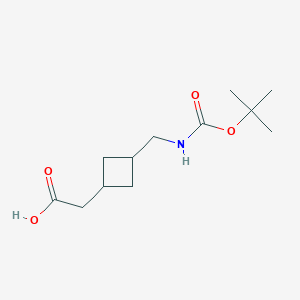
![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)
